5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25FN4O3S/c31-22-10-8-21(9-11-22)26-16-25(28-7-3-15-39-28)33-35(26)29(36)19-38-27-6-1-5-24-23(27)12-14-34(30(24)37)18-20-4-2-13-32-17-20/h1-11,13,15,17,26H,12,14,16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZRTGXEXSITAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one represents a complex molecular structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a diverse array of functional groups including a pyrazole ring, thiophene moiety, and isoquinoline structure. The presence of the 4-fluorophenyl group is notable for its potential influence on biological activity.
Molecular Formula
- C : 25
- H : 24
- F : 1
- N : 3
- O : 3
- S : 1
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
2. Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been documented to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and enzymes such as COX and LOX . In animal models, these compounds have shown efficacy in reducing inflammation in conditions like arthritis.
3. Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of similar pyrazole derivatives against various bacterial strains. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .
4. Neuroprotective Effects
Emerging evidence suggests that certain derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter levels. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a pivotal role .
Case Study 1: Anticancer Efficacy in Lung Cancer Models
A study conducted on a series of pyrazole derivatives demonstrated that the compound significantly inhibited cell proliferation in A549 cells with an IC50 value of approximately 12.5 µM. The study utilized flow cytometry to analyze apoptosis rates, revealing that treated cells underwent significant apoptosis compared to controls .
Case Study 2: Anti-inflammatory Activity Assessment
In a controlled animal study evaluating anti-inflammatory effects, compounds similar to the target compound were administered to models of induced arthritis. Results showed a marked reduction in paw swelling and inflammatory markers compared to untreated groups, indicating strong anti-inflammatory activity .
Scientific Research Applications
The compound 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one has garnered attention in various scientific research applications due to its complex structure and potential biological activities. This article explores its applications, supported by data tables and case studies.
Anti-inflammatory Activity
Research has indicated that compounds similar to the one may exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
Case Study: NLRP3 Inhibition
A study demonstrated that a related compound effectively suppressed the activation of caspase-1 and the subsequent release of IL-1β in THP-1 cells, showcasing its potential for treating inflammatory diseases .
Anticancer Potential
The compound's structure suggests possible interactions with various cellular pathways involved in cancer progression. Research indicates that isoquinoline derivatives often exhibit cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays have shown that similar compounds induce apoptosis in several cancer cell lines, including breast and lung cancer cells, by activating intrinsic apoptotic pathways .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits. They are believed to mitigate oxidative stress and inflammation in neurodegenerative conditions.
Case Study: Neuroprotection in Animal Models
In animal models of Parkinson's disease, related compounds have been shown to protect dopaminergic neurons from degeneration, potentially through the modulation of neuroinflammatory pathways .
Antimicrobial Activity
Certain derivatives have demonstrated antimicrobial properties against various pathogens. The presence of fluorine and thiophene groups may enhance their efficacy against bacterial strains.
Case Study: Antimicrobial Efficacy
Research has reported that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Chemical Reactions Analysis
Pyrazole Ring Formation and Reactivity
The pyrazole core is synthesized via hydrazine-carbonylic acid condensation. Key reactions include:
The 4-fluorophenyl group at C5 enhances electron-withdrawing effects, directing electrophiles to the thiophene-linked C3 position.
Ether Linkage Stability and Cleavage
The central ether bond (-O-) is susceptible to acid-catalyzed hydrolysis:
| Reaction Type | Conditions | Byproducts | Source |
|---|---|---|---|
| Cleavage | HBr/HCl (aqueous, reflux) | 2-(Pyridin-3-ylmethyl)isoquinolin-1-one | |
| Nucleophilic Substitution | NaH/R-X (alkylation) | Alkoxy derivatives |
The ether’s stability under basic conditions (pH 7–9) makes it suitable for further functionalization .
Thiophene and Pyridine Reactivity
-
Thiophene :
-
Pyridine :
-
N-methylation via CH₃I/K₂CO₃.
| Reaction Type | Reagents | Product | Source |
|-----------------------------|--------------------------------|------------------------------------------|----------|
| Quaternization | MeOTf/CH₂Cl₂ | Pyridinium salt | |
| Coordination Chemistry | Transition metals (e.g., Pd²⁺) | Metal-ligand complexes | |
-
Isoquinoline Modifications
The dihydroisoquinoline moiety participates in:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Reduction | H₂/Pd-C | Tetrahydroisoquinoline | |
| Oxidation | KMnO₄/H₂O | Aromatic ring hydroxylation | |
| N-Alkylation | R-X/K₂CO₃ | Substituents at N2 position |
Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the pyrazole-thiophene bond, forming fluorophenylacetic acid derivatives.
-
Thermal Decomposition : At >200°C, decarboxylation of the oxoethoxy group generates CO₂ and a fused pyridine-isoquinoline structure .
Synthetic Optimization Data
Critical parameters for high yield:
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Halogen Effects : Replacement of chlorine (Compound 4) with fluorine (target compound) may alter electronic properties and crystal packing due to smaller atomic size and stronger electronegativity .
- Heterocyclic Variations: Thiazole/thiazolone derivatives (Compounds 4, 3e) exhibit antimicrobial activity, suggesting that the dihydroisoquinolinone core in the target compound could modulate activity toward different targets (e.g., kinases or CNS receptors) .
- Thiophene vs. Thiazole: The thiophene in the target compound (vs.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Isostructural Analogues
Comparison with Target Compound :
- The dihydropyrazole core in Compounds 4 and 5 adopts a planar conformation, with halogen substituents (Cl/F) causing minor packing adjustments.
- Structural characterization of similar compounds relies on SHELXL for refinement and WinGX/ORTEP for visualization, methodologies applicable to the target compound .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR are essential for verifying the connectivity of the pyrazole, thiophene, and dihydroisoquinolinone moieties. For example, coupling constants in the dihydropyrazole region (~4.5–5.5 ppm) confirm cis/trans configurations .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the chair conformation of the dihydroisoquinolinone ring and spatial orientation of the pyridinylmethyl group .
How can reaction conditions be optimized to minimize byproducts like regioisomers or stereoisomers?
Q. Advanced
- Temperature control : Lower temperatures (0–5°C) during cyclization reduce racemization, while higher temperatures (80–100°C) improve yields in ether bond formation .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts can enhance regioselectivity in pyrazole formation. For example, ZnCl promotes exclusive 1,3-dipolar cycloaddition in thiophene-containing chalcones .
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., open-chain hydrazones) and adjust stoichiometric ratios of hydrazine hydrate to chalcone (typically 1.2:1) .
How can contradictions in biological activity data across studies be systematically addressed?
Q. Advanced
- Batch variability analysis : Compare impurity profiles (via LC-MS) between active and inactive batches. For instance, trace amounts of unreacted thiophene intermediates may antagonize target binding .
- Conformational studies : Molecular dynamics simulations can reveal if flexible regions (e.g., the 2-oxoethoxy linker) adopt nonproductive conformations in certain assay buffers .
- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm whether off-target interactions (e.g., with pyridine-sensitive kinases) skew activity readings .
What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
Q. Advanced
- Molecular docking : Prioritize targets by docking the compound into crystal structures of fluorophenyl-binding proteins (e.g., serotonin receptors or COX-2). Pay attention to π-π stacking between the thiophene ring and hydrophobic pockets .
- ADME modeling : Tools like SwissADME predict solubility limitations due to the pyridinylmethyl group’s hydrophobicity. Introduce polar substituents (e.g., hydroxyl or amine groups) on the dihydroisoquinolinone ring to improve bioavailability .
How can structural analogs be designed to enhance solubility without compromising target affinity?
Q. Advanced
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with a 4-hydroxyphenyl moiety to increase polarity. This maintains similar steric bulk while improving aqueous solubility .
- Linker modification : Replace the 2-oxoethoxy group with a PEG-based spacer to reduce logP values. For example, a triethylene glycol chain lowers logP by ~1.5 units while retaining conformational flexibility .
- Salt formation : Convert the dihydroisoquinolinone carbonyl to a sodium carboxylate salt, enhancing solubility by >10-fold in PBS (pH 7.4) .
What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?
Q. Advanced
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in dihydroisoquinolinone) that may differ between solid-state and solution conformations .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate if the crystallographic structure dominates in solution .
- Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to study intermolecular interactions in solution, complementing crystallographic contacts .
How can the compound’s stability under physiological conditions be evaluated methodically?
Q. Advanced
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation products (e.g., hydrolysis of the 2-oxoethoxy group) via UPLC-QTOF .
- Light exposure testing : Assess photolytic decomposition using ICH Q1B guidelines. The thiophene moiety is particularly susceptible to UV-induced radical formation .
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., the pyridine ring’s methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
